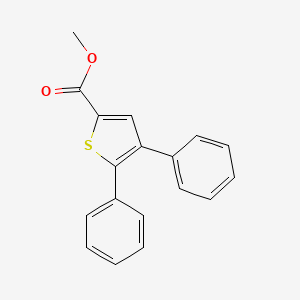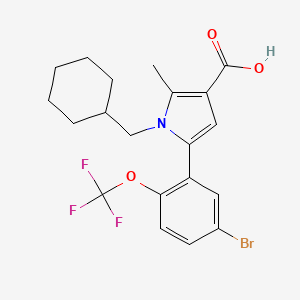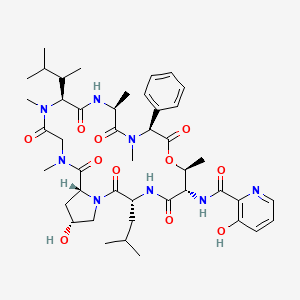
Etamycin A
Vue d'ensemble
Description
Etamycin A is a useful research compound. Its molecular formula is C44H62N8O11 and its molecular weight is 879.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality Etamycin A suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Etamycin A including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial Properties against Mycobacterium abscessus
Etamycin A has been identified as a potent antibacterial agent, particularly effective against Mycobacterium abscessus. This bacterium, resistant to standard-of-care agents, poses a significant challenge in clinical settings. Etamycin A inhibits the growth of M. abscessus wild-type strain, its three subspecies, and clinical isolates both in vitro and in macrophages. Moreover, its efficacy in a zebrafish infection model surpasses that of clarithromycin, a recommended treatment for M. abscessus infections. This positions etamycin A as a promising candidate for further clinical drug development (Hanh et al., 2020).
Efficacy against Methicillin-resistant Staphylococcus aureus (MRSA)
Etamycin A has also shown potent activity against HA- and CA-MRSA. Produced by an actinomycete species from the coast of Fiji, etamycin's discovery in a marine microbe is a significant breakthrough. It offers minimum inhibitory concentrations (MIC) as low as 1–2 mg l−1 against HA- and CA-MRSA strains, displaying activity against other Gram-positive and several Gram-negative pathogens. Notably, its cytotoxicity is minimal, even at concentrations significantly above MIC. The effectiveness of etamycin A, especially compared to the first-line MRSA antibiotic vancomycin, along with its protective capacity against mortality in a murine model of MRSA infection, underscores its potential as a robust antibacterial agent (Haste et al., 2010).
Biosynthesis and Genetic Insights
The biosynthesis of etamycin A, particularly the identification and characterization of its biosynthetic gene cluster, has been a subject of extensive research. Studies have elucidated the machinery associated with the production of etamycin A, offering insights into its complex biosynthetic pathway. This knowledge is fundamental to understanding the natural synthesis of etamycin A and paves the way for potential biosynthetic modifications and the production of novel derivatives with enhanced therapeutic properties (Xie et al., 2012).
Streptogramin Antibiotics and Marine-derived Actinomycetes
Etamycin A is part of the streptogramin class of antibiotics, a group recognized for its broad-spectrum antibacterial activity. The exploration of marine-derived actinomycetes as a source of these antibiotics has revealed new compounds with significant antibacterial potential. Etamycin A, identified from marine sources, illustrates the untapped potential of the marine environment in antibiotic discovery and emphasizes the importance of natural products as a source of new antibacterial leads (Schinke et al., 2017).
Propriétés
IUPAC Name |
3-hydroxy-N-[(3R,6S,7S,10S,13S,16S,22R,24R)-24-hydroxy-7,11,13,17,20-pentamethyl-16-(3-methylbutan-2-yl)-3-(2-methylpropyl)-2,5,9,12,15,18,21-heptaoxo-10-phenyl-8-oxa-1,4,11,14,17,20-hexazabicyclo[20.3.0]pentacosan-6-yl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H62N8O11/c1-23(2)19-30-42(60)52-21-29(53)20-31(52)43(61)49(8)22-33(55)50(9)36(25(5)24(3)4)40(58)46-26(6)41(59)51(10)37(28-15-12-11-13-16-28)44(62)63-27(7)34(38(56)47-30)48-39(57)35-32(54)17-14-18-45-35/h11-18,23-27,29-31,34,36-37,53-54H,19-22H2,1-10H3,(H,46,58)(H,47,56)(H,48,57)/t25?,26-,27-,29+,30+,31+,34-,36-,37-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SATIISJKSAELDC-QPFUEGANSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(=O)NC(C(=O)N2CC(CC2C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)O1)C3=CC=CC=C3)C)C)C(C)C(C)C)C)C)O)CC(C)C)NC(=O)C4=C(C=CC=N4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](C(=O)N[C@@H](C(=O)N2C[C@@H](C[C@@H]2C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)O1)C3=CC=CC=C3)C)C)C(C)C(C)C)C)C)O)CC(C)C)NC(=O)C4=C(C=CC=N4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H62N8O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
879.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-hydroxy-N-[(3R,6S,7S,10S,13S,16S,22R,24R)-24-hydroxy-7,11,13,17,20-pentamethyl-16-(3-methylbutan-2-yl)-3-(2-methylpropyl)-2,5,9,12,15,18,21-heptaoxo-10-phenyl-8-oxa-1,4,11,14,17,20-hexazabicyclo[20.3.0]pentacosan-6-yl]pyridine-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,3R,4S,5R)-1,3,4-trihydroxy-5-[3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyloxy]cyclohexane-1-carboxylic acid](/img/structure/B8115540.png)
![(8R)-1,5,8-trimethyl-8,9-dihydro-7H-benzo[e][1]benzofuran-6-one](/img/structure/B8115552.png)


![N-(2-aminoethyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide;hydrochloride](/img/structure/B8115573.png)
![Dichloro[(2,6,10-dodecatriene)-1,12-diyl]ruthenium(IV)](/img/structure/B8115581.png)
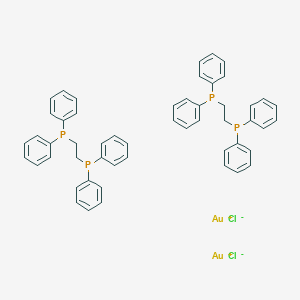
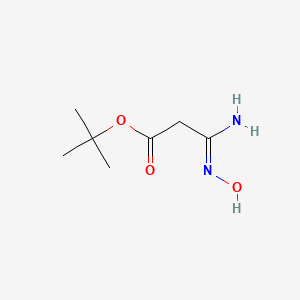
![(1S,2R,4R,7E,12S)-12-[(dimethylamino)methyl]-4,8-dimethyl-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one](/img/structure/B8115612.png)
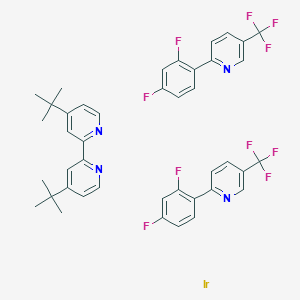
![3-(4,5-Dihydrobenzo[g][1]benzothiol-2-yl)-3-oxopropanenitrile](/img/structure/B8115642.png)
